molecular formula C15H15BrO3 B5131829 1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzene

1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzene

Cat. No.: B5131829
M. Wt: 323.18 g/mol
InChI Key: QOOCHWRGTCZQCA-UHFFFAOYSA-N
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Description

1-Bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a complex ether chain

Properties

IUPAC Name

1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO3/c1-17-14-8-4-5-9-15(14)19-11-10-18-13-7-3-2-6-12(13)16/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOCHWRGTCZQCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCOC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzene typically involves a multi-step process:

    Starting Materials: The synthesis begins with 1-bromo-2-nitrobenzene and 2-(2-methoxyphenoxy)ethanol.

    Reduction: The nitro group in 1-bromo-2-nitrobenzene is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Etherification: The amino group is then converted to an ether linkage by reacting with 2-(2-methoxyphenoxy)ethanol under basic conditions, typically using potassium carbonate as a base and a suitable solvent like dimethylformamide (DMF).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the bromine atom, forming a simpler ether derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation using palladium on carbon.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethers or amines.

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of dehalogenated ethers.

Scientific Research Applications

1-Bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Used in the preparation of polymers and advanced materials with specific properties.

    Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.

    Biological Studies: Employed in the study of enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzene depends on its application:

    In Organic Synthesis: Acts as a building block, participating in various chemical reactions to form desired products.

    In Biological Systems: May interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-[2-(2-ethoxyphenoxy)ethoxy]benzene: Similar structure but with an ethoxy group instead of a methoxy group.

    1-Bromo-2-[2-(2-hydroxyphenoxy)ethoxy]benzene: Contains a hydroxy group, making it more reactive in certain conditions.

    1-Bromo-2-[2-(2-methylphenoxy)ethoxy]benzene: Features a methyl group, affecting its steric and electronic properties.

Uniqueness

1-Bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzene is unique due to the presence of the methoxy group, which can influence its reactivity and interactions in both chemical and biological systems. This makes it a valuable compound for specific applications where these properties are desired.

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